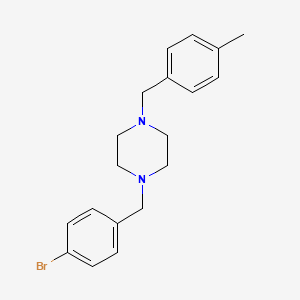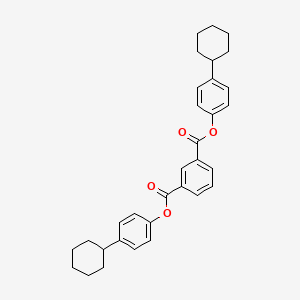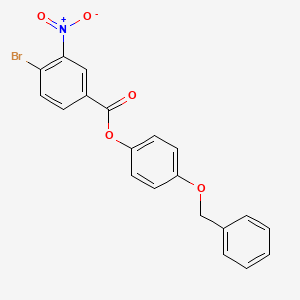![molecular formula C23H25ClN4O B10890494 {3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]phenyl}(4-phenylpiperazino)methanone](/img/structure/B10890494.png)
{3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]phenyl}(4-phenylpiperazino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]phenyl}(4-phenylpiperazino)methanone is a complex organic compound that features a pyrazole ring substituted with a chloromethyl group and a phenylpiperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]phenyl}(4-phenylpiperazino)methanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Chloromethylation: The pyrazole ring is then chloromethylated using formaldehyde and hydrochloric acid.
Coupling with Phenylpiperazine: The chloromethylated pyrazole is reacted with phenylpiperazine in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole N-oxides, while reduction can produce alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, {3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]phenyl}(4-phenylpiperazino)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrazole-containing molecules with biological targets. It may also serve as a lead compound in the development of new drugs.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of {3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]phenyl}(4-phenylpiperazino)methanone involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring and phenylpiperazine moiety can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
{3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]phenyl}(4-methylpiperazino)methanone: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.
{3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]phenyl}(4-ethylpiperazino)methanone: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.
Uniqueness
The uniqueness of {3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]phenyl}(4-phenylpiperazino)methanone lies in its specific combination of functional groups, which allows for unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C23H25ClN4O |
|---|---|
分子量 |
408.9 g/mol |
IUPAC名 |
[3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H25ClN4O/c1-17-22(24)18(2)28(25-17)16-19-7-6-8-20(15-19)23(29)27-13-11-26(12-14-27)21-9-4-3-5-10-21/h3-10,15H,11-14,16H2,1-2H3 |
InChIキー |
CGVCDQKCWMTRIM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10890427.png)
![N-(5-chloropyridin-2-yl)-1-{3-[(5-chloropyridin-2-yl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxamide](/img/structure/B10890441.png)
methanone](/img/structure/B10890449.png)
![1-(3-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10890461.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10890469.png)
![4-{(2Z)-2-[1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10890470.png)

![[2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B10890472.png)
![N-(1-Phenylethyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide](/img/structure/B10890478.png)

![(5E)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one](/img/structure/B10890488.png)
![2-[5-(3-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10890491.png)
